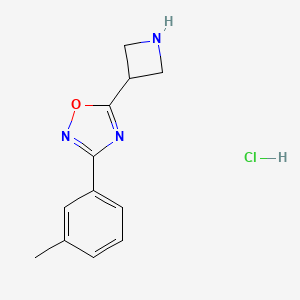

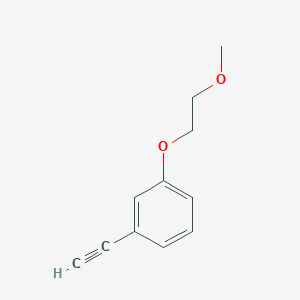

![molecular formula C9H8ClN3O2 B1443802 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1363405-21-3](/img/structure/B1443802.png)

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

説明

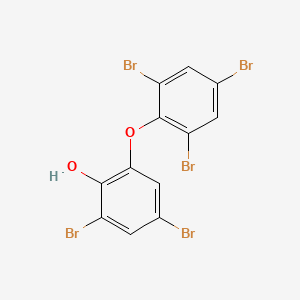

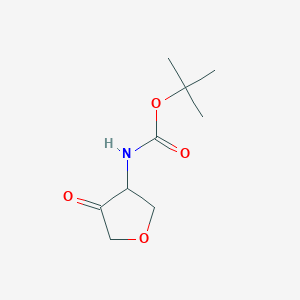

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 .

Synthesis Analysis

The synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and its derivatives often involves sequential site-selective cross-coupling reactions . For instance, the Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes can be used to introduce alkynyl, aryl, or arylamine groups at the C2-position .Molecular Structure Analysis

The molecular structure of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate can be represented by the SMILES stringClC1=NC2=CC(C(OCC)=O)=NN2C=C1 . The InChI code for this compound is 1S/C9H8ClN3O2/c1-2-15-9(14)6-5-8-11-7(10)3-4-13(8)12-6/h3-5H,2H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a solid substance . It has a molecular weight of 225.63 .科学的研究の応用

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Chemosensors

These compounds are also used as chemosensors . The electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Organic Materials

The progress of organic materials can be studied using these compounds . They allow good solid-state emission intensities .

Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have been used for the development of kinase inhibitors for diverse targets with good selectivity profiles .

Cancer Therapeutics

Usually, the Pyrazolo[1,5-a]pyrimidines receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .

Lipid Droplet Biomarkers

The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

PI3Kδ Inhibitors

Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine represent a collection of new, potent, active, and selective inhibitors of PI3Kδ . These inhibitors are considered to be a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases .

Cytostatic Activities

New 5-alkyl pyrimidine derivatives, alkyl N-methoxymethyl pyrimidine derivatives, and 5,6-dihydrofuro[2,3-d]pyrimidines were reported with cytostatic activities . These compounds exert a cytostatic effect on the HCT-116 cancer cell line which leads to cell cycle arrest at the G2/M phase due to DNA damage .

Safety and Hazards

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

特性

IUPAC Name |

ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-8-11-7(10)3-4-13(8)12-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZDATVDUBOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=CC(=NC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856516 | |

| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |

CAS RN |

1363405-21-3 | |

| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

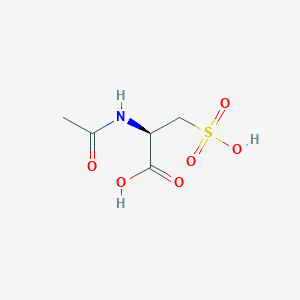

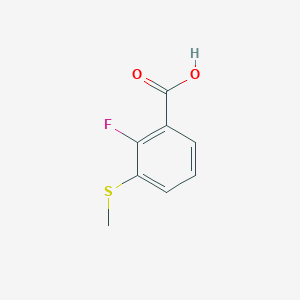

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)